1-Heptyl-1-methylcyclopropane
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Overview
Description
1-Heptyl-1-methylcyclopropane is a cycloalkane compound characterized by a three-membered cyclopropane ring substituted with a heptyl group and a methyl group. Cyclopropanes are known for their unique ring strain and reactivity, making them interesting subjects in organic chemistry .
Preparation Methods
The synthesis of 1-Heptyl-1-methylcyclopropane can be achieved through various methods. One common approach involves the cyclopropanation of alkenes using carbenes or carbenoid reagents. For instance, the reaction of this compound with diazomethane in the presence of a transition metal catalyst can yield the desired cyclopropane . Industrial production methods often involve the use of high-pressure reactors and specialized catalysts to ensure high yields and purity .
Chemical Reactions Analysis
1-Heptyl-1-methylcyclopropane undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, converting the cyclopropane ring into a more stable alkane.
Scientific Research Applications
1-Heptyl-1-methylcyclopropane has several applications in scientific research:
Chemistry: It serves as a building block in organic synthesis, enabling the construction of more complex molecules.
Biology: Its unique structure allows it to be used in studies of enzyme-substrate interactions and protein-ligand binding.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the synthesis of drugs.
Industry: It is used in the production of specialty chemicals and materials, including polymers and resins
Mechanism of Action
The mechanism of action of 1-Heptyl-1-methylcyclopropane involves its interaction with molecular targets through its strained cyclopropane ring. This strain makes the compound highly reactive, allowing it to participate in various chemical reactions. The molecular pathways involved often include the formation of reactive intermediates that can further react with other molecules .
Comparison with Similar Compounds
1-Heptyl-1-methylcyclopropane can be compared with other cyclopropane derivatives such as:
1-Heptyl-2-methylcyclopropane: Similar in structure but with a different substitution pattern, leading to variations in reactivity and applications.
Cyclopropane: The simplest cyclopropane compound, used as a reference for studying the effects of substitution on ring strain and reactivity.
1-Methylcyclopropene: Known for its use in agriculture to inhibit ethylene perception in fruits, showcasing the diverse applications of cyclopropane derivatives.
Properties
CAS No. |
91407-77-1 |
---|---|
Molecular Formula |
C11H22 |
Molecular Weight |
154.29 g/mol |
IUPAC Name |
1-heptyl-1-methylcyclopropane |
InChI |
InChI=1S/C11H22/c1-3-4-5-6-7-8-11(2)9-10-11/h3-10H2,1-2H3 |
InChI Key |
LILBTSIQPQJQCS-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCC1(CC1)C |
Origin of Product |
United States |
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